SHP836
Overview
Description
SHP836 is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a crucial role in various cellular processes, including growth factor, cytokine, integrin, and hormone signaling pathways. It regulates cellular responses such as proliferation, differentiation, adhesion, migration, and apoptosis. SHP2 has been identified as a promising target for cancer immunotherapy due to its involvement in multiple cancer cell signaling cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SHP836 involves fragment-based ligand design, De novo design, ADMET, and molecular docking. The compound is designed to selectively inhibit SHP2 by stabilizing its active conformation. The synthetic route typically involves the preparation of intermediate compounds, followed by their assembly into the final product through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of starting materials, reaction optimization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
SHP836 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its selective inhibition of SHP2 .
Scientific Research Applications
SHP836 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: Investigated for its role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy due to its ability to inhibit SHP2 and suppress tumor growth.
Industry: Utilized in the development of new drugs targeting SHP2 for the treatment of various cancers
Mechanism of Action
SHP836 exerts its effects by selectively inhibiting the protein tyrosine phosphatase SHP2. It stabilizes SHP2 in an active conformation, preventing its interaction with substrates. This inhibition disrupts the downstream signaling pathways, such as the RAS–ERK, PI3K–AKT, and JAK–STAT pathways, leading to the suppression of cellular responses like proliferation and migration. The molecular targets and pathways involved include receptor-tyrosine kinases and various signaling cascades .
Comparison with Similar Compounds
Similar Compounds
SHP099: Another selective SHP2 inhibitor with a different mechanism of action.
Compound 1: Identified as a novel selective SHP2 inhibitor with higher selectivity than existing inhibitors.
Uniqueness of SHP836
This compound is unique due to its specific design and higher selectivity for SHP2 compared to other inhibitors. It has shown promising results in pre-clinical pharmacological investigations, making it a potential candidate for cancer therapy .
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-9-7-23(8-10(2)21-9)16-20-6-12(15(19)22-16)11-4-3-5-13(17)14(11)18/h3-6,9-10,21H,7-8H2,1-2H3,(H2,19,20,22)/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFRRNOLFFQBQU-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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